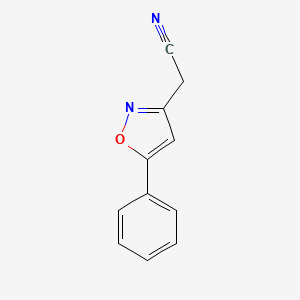

(5-Phenylisoxazol-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICUKMIASXFMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652794 | |

| Record name | (5-Phenyl-1,2-oxazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35221-98-8 | |

| Record name | (5-Phenyl-1,2-oxazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of 5 Phenylisoxazol 3 Yl Acetonitrile and Its Core Structure

Photochemical Reactivity of Phenylisoxazoles

The phenylisoxazole scaffold is known to undergo a variety of photochemical reactions, primarily involving rearrangements and cleavages of the heterocyclic ring upon exposure to ultraviolet (UV) light.

A significant photochemical reaction of phenylisoxazoles is their rearrangement to the corresponding oxazole (B20620) isomers. researchgate.netresearchgate.net This transformation, known as phototransposition, has been observed for various substituted phenylisoxazoles. For instance, the irradiation of 5-phenylisoxazole (B86612) leads to the formation of 5-phenyloxazole (B45858). researchgate.net Similarly, 4-phenylisoxazole (B1349851) rearranges to 4-phenyloxazole (B1581195) upon irradiation. researchgate.netresearchgate.net

Labeling studies using deuterium (B1214612) or methyl groups have confirmed that these phototranspositions proceed through a pathway involving the interchange of the N-2 and C-3 atoms of the isoxazole (B147169) ring. researchgate.netresearchgate.net This specific rearrangement is referred to as the P4 pathway. researchgate.net For example, 4-deuterio-5-phenylisoxazole phototransposes to 4-deuterio-5-phenyloxazole, and 4-methyl-5-phenylisoxazole (B76879) rearranges to 4-methyl-5-phenyloxazole. researchgate.netresearchgate.net

This photochemical isomerization provides a synthetic route to oxazole derivatives, which are also important heterocyclic compounds in various fields of chemistry.

In addition to phototransposition, phenylisoxazoles can undergo photo-induced ring cleavage, leading to the formation of products containing a nitrile group. researchgate.netresearchgate.net This process often competes with the phototransposition reaction. For example, the irradiation of 5-phenylisoxazole not only yields 5-phenyloxazole but also results in the formation of benzoylacetonitrile (B15868) through ring cleavage. researchgate.netresearchgate.net

Similarly, substituted phenylisoxazoles also exhibit this reactivity. The photolysis of 4-methyl-5-phenylisoxazole produces α-benzoylpropionitrile, and 5-methyl-4-phenylisoxazole yields aceto-α-phenylacetonitrile. researchgate.netresearchgate.net The irradiation of isoxazole derivatives at cryogenic temperatures has been shown to result in the formation of ketenimines, which are thought to be formed from unstable triplet vinylnitrenes. mdpi.com The thermal decomposition of 4-azidoisoxazole derivatives also leads to cleavage, forming cyano products. mdpi.com

The photochemical reactivity of the isoxazole ring can also be harnessed in cycloaddition reactions. While specific examples involving (5-phenylisoxazol-3-yl)acetonitrile are not extensively detailed, the isoxazole core, in general, can participate in such reactions. For instance, the irradiation of 5-phenyl-3-(trifluoromethyl)isoxazole in methanol (B129727) leads to the formation of (E) and (Z)-2-methoxy-2-(trifluoromethyl)-3-benzoylaziridines, indicating a complex reaction pathway that can involve solvent participation. researchgate.net

Reactivity of the Acetonitrile (B52724) Side Chain

The acetonitrile side chain of this compound possesses two reactive sites: the α-carbon (methylene group) and the carbon-nitrogen triple bond of the nitrile group.

The methylene (B1212753) group (–CH2–) of the acetonitrile side chain is activated by the adjacent electron-withdrawing nitrile group (–C≡N) and the isoxazole ring. This makes the protons on the methylene carbon acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

One of the most significant reactions of this active methylene group is the Knoevenagel condensation. nih.gov This reaction involves the condensation of the active methylene compound with an aldehyde or ketone in the presence of a base. For this compound, this would involve its reaction with a carbonyl compound to form a new, more complex molecule with a carbon-carbon double bond. The general mechanism involves the base-catalyzed formation of the carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the final condensed product.

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. chemistrysteps.com This allows for nucleophilic additions across the triple bond. chemistrysteps.comnih.gov These reactions can lead to a variety of functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. chemistrysteps.comlibretexts.org This reaction typically proceeds in two stages: first, the nitrile is converted to an amide, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org This would transform this compound into (5-phenylisoxazol-3-yl)acetic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comlibretexts.org This reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org In the case of this compound, this would yield 2-(5-phenylisoxazol-3-yl)ethan-1-amine. Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. libretexts.org

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile carbon to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org This provides a method for introducing a new organic substituent and converting the nitrile group into a carbonyl group.

Rearrangement Reactions Involving the Isoxazole Ring System

The isoxazole ring, a privileged scaffold in medicinal chemistry, can undergo a variety of rearrangement reactions, leading to diverse heterocyclic systems. These transformations often proceed under the influence of catalysts or specific reaction conditions, allowing for the structural modification of the isoxazole core.

Amine-Catalyzed Rearrangements of Isoxazole Derivatives

Amine-catalyzed rearrangements of isoxazole derivatives represent a key strategy for accessing novel chemical entities. One of the most notable examples is the Boulton-Katritzky rearrangement, a thermal or base-catalyzed reaction that involves the rearrangement of a five-membered heterocyclic ring containing a side chain with a Z=Y-X-H group. rsc.orgrsc.org This rearrangement has been observed in various isoxazole systems, including isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl rsc.orgbeilstein-journals.orgrsc.orgtriazol-4-yl)pyridines. beilstein-journals.orgnih.gov While a variety of bases can be employed, amines can serve as effective catalysts for this transformation.

The mechanism of the Boulton-Katritzky rearrangement is considered a pseudopericyclic reaction, possessing an aromatic transition state. acs.org In the context of isoxazole derivatives, the reaction can be facilitated by a palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement process. This approach has been successfully applied to 3-aminoisoxazoles, reacting with 2-pyridyl trifluoromethanesulfonate (B1224126) to produce functionalized rsc.orgbeilstein-journals.orgacs.orgtriazolo[1,5-a]pyridine derivatives. rsc.orgrsc.org This tandem process avoids the pre-installation of the nucleophilic side chain required for the rearrangement. rsc.org

Another example of a base-mediated rearrangement involves 3-aryltetrahydrobenzisoxazoles, which can be transformed into 2-aryltetrahydrobenzoxazoles. rsc.org This reaction proceeds under the influence of various bases, including carbonates, alkoxides, and amidines, although it has been noted to fail with tertiary amines. rsc.org The proposed mechanism involves the formation of an azirine intermediate. rsc.org

Table 1: Examples of Amine/Base-Catalyzed Rearrangements of Isoxazole Derivatives

| Starting Material | Catalyst/Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | Base (e.g., K2CO3) | 3-Hydroxy-2-(2-aryl rsc.orgbeilstein-journals.orgrsc.orgtriazol-4-yl)pyridines | Boulton-Katritzky Rearrangement | beilstein-journals.orgnih.gov |

| 3-Aminoisoxazoles and 2-pyridyl trifluoromethanesulfonate | Palladium catalyst | rsc.orgbeilstein-journals.orgacs.orgTriazolo[1,5-a]pyridines | Tandem C-N coupling/Boulton-Katritzky Rearrangement | rsc.orgrsc.org |

| 3-Aryltetrahydrobenzisoxazoles | Base (e.g., Cs2CO3, NaOEt) | 2-Aryltetrahydrobenzoxazoles | Base-mediated rearrangement | rsc.org |

Ring-Opening Reactions of Isoxazoles to Form Open-Chain Nitriles

The cleavage of the N-O bond in the isoxazole ring can lead to the formation of open-chain compounds, including valuable nitrile-containing molecules. This transformation can be achieved through various methodologies, including base-promoted and reductive pathways.

A significant example of this reactivity is the metabolic ring-opening of the anti-inflammatory drug leflunomide. Leflunomide, a 3-unsubstituted isoxazole, undergoes in vivo conversion to its active metabolite, A771726, which is an α-cyanoenol. nih.govresearchgate.net This bioactivation proceeds via a unique N-O bond cleavage and is crucial for the drug's therapeutic effect. researchgate.net In vitro studies have demonstrated that this ring-opening can be catalyzed by human serum albumin and NADPH-dependent cytochrome P450 enzymes, particularly P4501A2. nih.gov The proposed mechanism involves the deprotonation of the C3-H proton, leading to the cleavage of the N-O bond. nih.govresearchgate.net

In a synthetic context, base-promoted ring-opening reactions of isoxazoles can also yield nitriles. For instance, treatment of certain isonitroso compounds with potassium carbonate can lead to the formation of 3-hydroxypyridine-2-carbonitriles. beilstein-journals.orgnih.gov This reaction is believed to proceed through the cyclization to a 3-formylisoxazolo[4,5-b]pyridine intermediate, followed by a base-promoted decarbonylation and isoxazole ring opening. beilstein-journals.orgnih.gov

Furthermore, a ring-opening fluorination of isoxazoles has been developed using an electrophilic fluorinating agent, Selectfluor. This reaction provides access to tertiary fluorinated carbonyl compounds, specifically α-fluorocyanoketones. researchgate.net The process is initiated by an electrophilic fluorination of the isoxazole, which then undergoes deprotonation and N-O bond cleavage. researchgate.net

Table 2: Examples of Isoxazole Ring-Opening Reactions to Form Nitriles

| Isoxazole Derivative | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Leflunomide | Metabolic (in vivo), Human Serum Albumin, Cytochrome P450 (in vitro) | α-Cyanoenol (A771726) | nih.govresearchgate.net |

| Isonitroso compounds (leading to isoxazolo[4,5-b]pyridine (B12869654) intermediate) | K2CO3 | 3-Hydroxypyridine-2-carbonitriles | beilstein-journals.orgnih.gov |

| Various isoxazoles | Selectfluor | α-Fluorocyanoketones | researchgate.net |

Derivatization from 5-Haloisoxazole Precursors for Diversification

5-Haloisoxazoles are versatile synthetic intermediates that allow for the introduction of a wide range of functional groups at the C5 position of the isoxazole ring, primarily through nucleophilic substitution reactions. libretexts.orgcognitoedu.org The reactivity of the carbon-halogen bond in these precursors generally follows the trend I > Br > Cl > F, with the weaker carbon-halogen bonds being more susceptible to cleavage. libretexts.org

The synthesis of 5-haloisoxazoles can be achieved through various methods. For instance, iodoisoxazoles can be prepared by the reaction of hydroximinoyl chlorides with iodinated terminal alkynes. nih.gov Similarly, fluoroisoxazoles have been synthesized via a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oximes. nih.gov A comprehensive study has also been dedicated to the synthesis of 5-fluoroalkyl-substituted isoxazoles. nih.gov

Once obtained, 5-haloisoxazoles can undergo nucleophilic substitution with a variety of nucleophiles, such as hydroxides, cyanides, and ammonia (B1221849), to introduce diverse functionalities. cognitoedu.org For example, reaction with aqueous hydroxide (B78521) ions can lead to the formation of 5-hydroxyisoxazoles, while reaction with ethanolic potassium cyanide can yield 5-cyanoisoxazoles (nitriles). cognitoedu.org The use of ammonia can introduce an amino group at the C5 position. cognitoedu.org These substitution reactions typically proceed via an SN2 mechanism for primary and secondary alkyl halides, and an SN1 mechanism for tertiary alkyl halides, although the specific mechanism for 5-haloisoxazoles can be influenced by the substrate structure and reaction conditions. youtube.comyoutube.comyoutube.com

The versatility of 5-haloisoxazoles as building blocks allows for the generation of libraries of isoxazole derivatives with diverse substitution patterns, which is of significant interest in drug discovery and materials science.

Table 3: Potential Diversification of 5-Haloisoxazoles via Nucleophilic Substitution

| 5-Haloisoxazole | Nucleophile | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Bromo-3-phenylisoxazole | Hydroxide ion (OH-) | 5-Hydroxy-3-phenylisoxazole | Nucleophilic Substitution | cognitoedu.org |

| 5-Chloro-3-methylisoxazole | Cyanide ion (CN-) | 3-Methyl-5-isoxazolecarbonitrile | Nucleophilic Substitution | cognitoedu.org |

| 5-Iodo-3-arylisoxazole | Ammonia (NH3) | 5-Amino-3-arylisoxazole | Nucleophilic Substitution | cognitoedu.org |

Derivatization and Structural Modification of the 5 Phenylisoxazol 3 Yl Acetonitrile Scaffold

Elaboration of the Acetonitrile (B52724) Side Chain

The active methylene (B1212753) group of the acetonitrile side chain in (5-Phenylisoxazol-3-yl)acetonitrile is a key site for various chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthesis of Hydrazonoyl Cyanide Analogues

Hydrazonoyl cyanides are a class of compounds with significant synthetic utility. While direct conversion is not typical, a common route to these analogues from a nitrile starting material involves a multi-step process. This would first involve the conversion of the nitrile group into a hydrazide. Subsequently, the resulting hydrazide can be treated with a suitable reagent, such as thionyl chloride, to form a hydrazonoyl chloride intermediate. mdpi.com The final step is the reaction of the hydrazonoyl chloride with a cyanide salt, like potassium cyanide, to yield the desired hydrazonoyl cyanide. mdpi.com This transformation effectively replaces the hydrogen atoms of the methylene group with a hydrazone moiety, introducing a new pharmacophore.

Table 1: General Synthetic Pathway to Hydrazonoyl Cyanide Analogues

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | This compound | Hydrazine Hydrate | 2-(5-Phenylisoxazol-3-yl)acetohydrazide |

| 2 | 2-(5-Phenylisoxazol-3-yl)acetohydrazide | Thionyl Chloride | N'-Aryl-2-(5-phenylisoxazol-3-yl)acetohydrazonoyl chloride |

Formation of Acrylonitrile (B1666552) Derivatives

The active methylene group in this compound readily undergoes Knoevenagel condensation with various aromatic and heteroaromatic aldehydes. This reaction is typically catalyzed by a base, such as sodium methoxide (B1231860) or triethylamine, and results in the formation of 3-aryl-2-(5-phenylisoxazol-3-yl)acrylonitrile derivatives. This method allows for the introduction of a wide range of substituted aryl groups at the β-position of the acrylonitrile moiety, leading to a diverse library of compounds. The reaction is often stereospecific, yielding predominantly the E-isomer.

Table 2: Examples of Knoevenagel Condensation with this compound

| Aldehyde | Base | Product |

|---|---|---|

| Benzaldehyde (B42025) | Triethylamine/Ethanol (B145695) | (E/Z)-2-(5-Phenylisoxazol-3-yl)-3-phenylacrylonitrile |

| Furan-2-carbaldehyde | Triethylamine/Ethanol | (E)-3-(Furan-2-yl)-2-(5-phenylisoxazol-3-yl)acrylonitrile |

| Thiophene-2-carbaldehyde | Triethylamine/Ethanol | (E)-2-(5-Phenylisoxazol-3-yl)-3-(thiophen-2-yl)acrylonitrile |

Introduction of Hydroxyl Groups Adjacent to the Acetonitrile Moiety

The introduction of a hydroxyl group at the α-position of the acetonitrile side chain can be achieved through various synthetic methods. One common approach is the oxidation of the corresponding carbanion. The process would involve the deprotonation of this compound with a strong base to form a resonance-stabilized carbanion. This carbanion can then be trapped with an electrophilic oxygen source, such as molecular oxygen followed by a reducing agent, or more conveniently with an oxaziridine (B8769555) reagent, to yield the α-hydroxyacetonitrile derivative. This modification introduces a chiral center and a hydrogen-bond donor/acceptor group, which can significantly influence the molecule's biological and physical properties.

Substitution Patterns on the Phenyl and Isoxazole (B147169) Rings

Modification of the aromatic and heterocyclic rings of the this compound scaffold provides another avenue for structural diversification.

Modifications at the Phenyl Ring of the 5-Phenylisoxazole (B86612) Moiety

The phenyl ring at the 5-position of the isoxazole is susceptible to electrophilic aromatic substitution reactions. scielo.org.mx Standard procedures for nitration (using nitric acid and sulfuric acid) or sulfonation (using fuming sulfuric acid) can introduce nitro or sulfonic acid groups, respectively, onto the phenyl ring. masterorganicchemistry.com The position of substitution (ortho, meta, or para) will be directed by the isoxazole ring system. Alternatively, substituted this compound derivatives can be synthesized by starting with appropriately substituted benzaldehyde oximes in the initial isoxazole ring formation. For example, using a 4-chlorobenzaldehyde (B46862) oxime would result in a 5-(4-chlorophenyl)isoxazole (B1635400) moiety. nih.gov This approach allows for the incorporation of a wide variety of substituents, including halogens, alkyl, and alkoxy groups, onto the phenyl ring.

Table 3: Examples of Phenyl Ring Modifications

| Reaction Type | Reagents | Resulting Substituent |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro group (-NO₂) |

| Sulfonation | H₂SO₄/SO₃ | Sulfonic acid group (-SO₃H) |

| Halogenation (via precursor) | e.g., 4-Chlorobenzaldehyde | 4-Chloro substituent |

Functionalization of the Isoxazole Ring System

Direct functionalization of the isoxazole ring itself is also a viable strategy for creating novel analogues. Methods have been developed for the direct functionalization of isoxazoles through the generation of 4-isoxazolyl anion species, which can then react with electrophiles. researchgate.net Additionally, transition-metal-catalyzed C-H activation provides a modern approach to introduce substituents onto the isoxazole ring. researchgate.net Another route to functionalized isoxazoles involves the reaction of hydroxylamine (B1172632) with appropriately substituted alkynes or nitriles, which can lead to the formation of aminoisoxazoles. rsc.org For instance, the reaction of hydroxylamine with a β-keto nitrile can yield a 5-aminoisoxazole derivative. Photochemical methods have also been shown to induce rearrangement of the isoxazole ring, leading to the formation of other heterocyclic systems like oxazoles and aziridines, further expanding the accessible chemical diversity. researchgate.net

Construction of Fused Heterocyclic Systems Incorporating the Isoxazole Core

The isoxazole ring of this compound is a key building block for the construction of fused heterocyclic systems. These reactions typically involve the transformation of the nitrile group into a more reactive intermediate, such as an amine or an amide, which can then participate in cyclization reactions.

One prominent strategy involves the synthesis of isoxazolo[5,4-b]pyridines. This can be achieved through the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters. researchgate.net The initial 5-aminoisoxazole can be prepared from the corresponding acetonitrile precursor. The reaction's outcome can be directed towards different isomers, such as isoxazolo[5,4-b]pyridine-α-carboxylates or isoxazolo[5,4-b]pyridine-γ-carboxylates, by selecting appropriate catalysts like different silver salts or a phosphoric acid. researchgate.net

Another approach to fused systems is through the ring expansion of the isoxazole core itself. For instance, methyl 2-(isoxazol-5-yl)-3-oxopropanoates can be converted into 4-oxo-1,4-dihydropyridine-3-carboxylates using a molybdenum hexacarbonyl-mediated reaction. researchgate.net This method provides a pathway to pyridine (B92270) derivatives fused indirectly to the original isoxazole structure.

Furthermore, isoxazolo[5,4-d]pyrimidine (B13100350) derivatives can be synthesized from 5-aminoisoxazole-4-carboxamides. nih.gov These precursors, obtainable from this compound through a series of transformations including conversion to an N-hydroxyimidoyl chloride and subsequent cyclization with 2-cyanoacetamide, undergo a second cyclization with reagents like ethyl trifluoroacetate (B77799) to form the fused pyrimidine (B1678525) ring. nih.gov

The following table summarizes representative transformations for the construction of fused heterocyclic systems.

| Starting Material Precursor | Reagents | Product | Reference |

| 5-Aminoisoxazole | β,γ-Alkynyl-α-imino esters, Silver salts/Phosphoric acid | Isoxazolo[5,4-b]pyridines | researchgate.net |

| Methyl 2-(isoxazol-5-yl)-3-oxopropanoate | Mo(CO)₆, H₂O, MeCN | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | researchgate.net |

| 5-Aminoisoxazole-4-carboxamide | Ethyl trifluoroacetate, Sodium ethanolate | Isoxazolo[5,4-d]pyrimidin-4-ol | nih.gov |

Synthesis of Complex this compound Analogues

Beyond fusing rings to the isoxazole core, the this compound scaffold allows for the synthesis of complex analogues where additional heterocyclic moieties are appended. These syntheses often leverage the reactivity of the acetonitrile group or the aromatic phenyl ring.

The synthesis of imidazole-based derivatives can be achieved through various established methods, which can be adapted for the this compound scaffold. For example, the nitrile group can be a precursor to an amidine, which can then react with an α-haloketone to form the imidazole (B134444) ring. isca.me Alternatively, a 1,2-dicarbonyl compound, which could be derived from the methylene bridge of the acetonitrile, can be condensed with an aldehyde and ammonia (B1221849) (Radiszewski synthesis) to construct the imidazole moiety.

Pyrrolidine (B122466) rings can be introduced through several synthetic routes. One approach is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. youtube.com The nitrile group of this compound could be reduced to an amine, which is a precursor for generating the necessary ylide. Another method involves the catalytic hydrogenation of highly substituted pyrroles, which can be prepared through multi-step syntheses starting from the acetonitrile. nih.gov Additionally, cascade reactions involving the cycloisomerization of alkynamine derivatives in the presence of alkenes or alkynes, catalyzed by platinum and a Brønsted acid, offer a pathway to functionalized pyrrolidines. nih.gov

The table below outlines general synthetic strategies for imidazole and pyrrolidine derivatives that can be applied to the this compound scaffold.

| Target Derivative | General Synthetic Strategy | Key Precursor from Scaffold | Reference |

| Imidazole-based | Reaction of an amidine with an α-haloketone | Amidine (from nitrile) | isca.me |

| Imidazole-based | Condensation of a 1,2-dicarbonyl, aldehyde, and ammonia | 1,2-dicarbonyl compound | isca.me |

| Pyrrolidine-based | 1,3-Dipolar cycloaddition | Azomethine ylide (from amine) | youtube.com |

| Pyrrolidine-based | Catalytic hydrogenation of a substituted pyrrole | Substituted pyrrole | nih.gov |

| Pyrrolidine-based | Platinum-catalyzed cycloisomerization/nucleophilic addition | Alkynamine derivative | nih.gov |

The synthesis of quinolone fused systems can be achieved through intramolecular cyclization reactions. For instance, a cascade transformation of C2-quaternary indoxyls can lead to complex (dihydro)indolo[1,2-a]quinolin-5-one ring systems. nih.gov This involves the preparation of 2-(2-aryl-3-oxoindolin-2-yl)-2-phenylacetonitriles, which can be converted with methyl ketones to intermediates that undergo base-assisted intramolecular cyclization to form the indoxyl-fused quinolone-4 hybrids. nih.gov

Dihydropyrimidine (B8664642) fused systems, specifically isoxazolo[5,4-d]pyrimidinones, are accessible through the cyclization of 5-aminoisoxazole derivatives. A series of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives have been designed and synthesized, demonstrating the utility of this scaffold for creating Factor Xa inhibitors. nih.gov The synthesis of these compounds often involves building the pyrimidine ring onto a pre-existing isoxazole core. The classical Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, provides a versatile method for synthesizing dihydropyrimidines, which can be adapted to include the isoxazole moiety. nih.govnih.gov For example, an isoxazole-containing aldehyde or β-dicarbonyl compound could be employed in a Biginelli-like reaction to produce the desired fused system.

The following table details synthetic approaches to quinolone and dihydropyrimidine fused systems.

| Fused System | Synthetic Approach | Key Intermediate/Reaction | Reference |

| Quinolone | Intramolecular SNAr cyclization | 2-(2-oxo-2-aryl(alkyl)ethyl)-2-phenylindolin-3-ones | nih.gov |

| Dihydropyrimidine (Isoxazolo[5,4-d]pyrimidinone) | Cyclization of 5-aminoisoxazole derivatives | 5-Aminoisoxazole-4-carboxamide | nih.govnih.gov |

| Dihydropyrimidine | Biginelli reaction | One-pot reaction of an isoxazole-containing aldehyde, β-dicarbonyl, and urea/thiourea | nih.govnih.gov |

Spectroscopic and Structural Elucidation of 5 Phenylisoxazol 3 Yl Acetonitrile and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, researchers can piece together the molecular puzzle.

In the ¹H NMR spectrum of a related compound, 3,5-diphenylisoxazole, the aromatic protons appear in the range of δ 7.43–7.91 ppm, while the lone proton on the isoxazole (B147169) ring (isoxazole-H) resonates at δ 6.84 ppm as a singlet. rsc.org For similar structures, such as 5-(3-chlorophenyl)-3-phenylisoxazole, the isoxazole proton signal is also observed at δ 6.84 ppm. rsc.org The characteristic chemical shifts for protons in common NMR solvents and impurities are well-documented and crucial for accurate spectral interpretation. sigmaaldrich.comcarlroth.com For instance, the residual peak for chloroform-d (B32938) (CDCl₃) appears at approximately 7.26 ppm, and water can appear at around 1.56 ppm. sigmaaldrich.comcarlroth.com

A detailed analysis of the ¹H NMR spectrum of (5-Phenylisoxazol-3-yl)acetonitrile would be expected to show distinct signals corresponding to the protons of the phenyl ring, the methylene (B1212753) (-CH₂-) group, and the isoxazole ring. The phenyl protons would likely appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons adjacent to the nitrile group would be expected to resonate as a singlet in the upfield region, and the proton on the isoxazole ring would also exhibit a characteristic singlet.

Table 1: Representative ¹H NMR Data for this compound Analogues in CDCl₃

| Compound | Aromatic Protons (ppm) | Isoxazole-H (ppm) | Other Protons (ppm) | Reference |

| 3,5-diphenylisoxazole | 7.43–7.91 (m, 10H) | 6.84 (s, 1H) | - | rsc.org |

| 5-(2-chlorophenyl)-3-phenylisoxazole | 7.40–7.86 (m, 9H) | 6.84 (s, 1H) | - | rsc.org |

| 5-(3-chlorophenyl)-3-phenylisoxazole | 7.41–7.87 (m, 9H) | 6.84 (s, 1H) | - | rsc.org |

| 5-(4-bromophenyl)-3-phenylisoxazole | 7.46–7.87 (m, 9H) | 6.83 (s, 1H) | - | rsc.org |

| 5-(3-bromophenyl)-3-phenylisoxazole | 7.36–7.98 (m, 9H) | 6.85 (s, 1H) | - | rsc.org |

| 5-(naphthalen-2-yl)-3-phenylisoxazole | 7.49–8.37 (m, 12H) | 6.95 (s, 1H) | - | rsc.org |

| Data is presented as chemical shift in ppm (multiplicity, number of protons). s = singlet, m = multiplet. |

The ¹³C NMR spectrum provides information on the different carbon environments within a molecule. For 3,5-diphenylisoxazole, the carbon atoms of the isoxazole ring appear at δ 170.3, 162.9, and 97.4 ppm. rsc.org The phenyl carbons resonate in the typical aromatic region of δ 125.7–130.1 ppm. rsc.org In substituted analogues, the chemical shifts of the isoxazole and phenyl carbons can be influenced by the nature and position of the substituent. nih.gov For example, in 5-(3-chlorophenyl)-3-phenylisoxazole, the isoxazole carbons are found at δ 168.9, 163.0, and 98.2 ppm. rsc.org

For this compound, one would anticipate signals for the phenyl carbons, the two distinct carbons of the isoxazole ring, the methylene carbon, and the nitrile carbon. The nitrile carbon typically appears in a distinct region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound Analogues in CDCl₃

| Compound | Isoxazole Carbons (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) | Reference |

| 3,5-diphenylisoxazole | 170.3, 162.9, 97.4 | 125.7, 126.7, 127.4, 128.8, 128.9, 129.0, 129.9, 130.1 | - | rsc.org |

| 5-(2-chlorophenyl)-3-phenylisoxazole | 168.8, 163.0, 98.2 | 123.8, 125.8, 126.7, 128.7, 128.9, 130.1, 130.3, 135.0 | - | rsc.org |

| 5-(3-chlorophenyl)-3-phenylisoxazole | 168.9, 163.0, 98.2 | 123.8, 125.8, 126.8, 128.8, 128.9, 129.0, 130.1, 130.3, 135.1 | - | rsc.org |

| 5-(4-bromophenyl)-3-phenylisoxazole | 169.2, 163.0, 97.8 | 124.5, 126.3, 126.8, 127.2, 128.8, 128.9, 130.1, 132.2 | - | rsc.org |

| 5-(3-bromophenyl)-3-phenylisoxazole | 168.7, 163.0, 98.2 | 123.0, 124.3, 126.7, 128.7, 128.9, 129.2, 130.1, 130.5, 133.0 | - | rsc.org |

| 5-(naphthalen-2-yl)-3-phenylisoxazole | 170.4, 163.0 | 123.7, 125.1, 126.8, 127.7, 127.8, 128.5, 128.6, 128.7, 128.9, 129.0, 130.2, 133.2, 133.8 | - | rsc.org |

| Data is presented as chemical shift in ppm. |

To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced 2D NMR experiments are employed.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed. This would be crucial in confirming the presence of the -CH₂- group in this compound.

H-H COSY (Homonuclear Correlation Spectroscopy): This experiment shows correlations between coupled protons, typically those on adjacent carbons. It helps to establish the connectivity of proton networks within the molecule, for instance, confirming the coupling patterns within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each peak in the 2D spectrum links a specific proton to its attached carbon, providing a powerful tool for assigning carbon signals based on their known proton assignments. researchgate.net

These techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural insights.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. rsc.org This is a definitive method for confirming the molecular formula of a newly synthesized compound. For example, in the characterization of a complex organic molecule, HRMS (ESI) was used to confirm the molecular formula as C₃₇H₃₂O₃Na by matching the calculated mass (547.2244) with the found mass (547.2289) for the [M+Na]⁺ adduct. rsc.org For this compound (C₁₁H₈N₂O), HRMS would be expected to show a molecular ion peak corresponding to its exact mass.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.net It typically generates protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺. rsc.org PubChemLite predicts several possible adducts for this compound, including [M+H]⁺ with a predicted m/z of 185.07094 and [M+Na]⁺ with a predicted m/z of 207.05288. uni.lu Experimental ESI-MS analysis would aim to observe these ions, confirming the molecular weight of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Reference |

| [M+H]⁺ | 185.07094 | uni.lu |

| [M+Na]⁺ | 207.05288 | uni.lu |

| [M-H]⁻ | 183.05638 | uni.lu |

| [M+NH₄]⁺ | 202.09748 | uni.lu |

| [M+K]⁺ | 223.02682 | uni.lu |

| [M]⁺ | 184.06311 | uni.lu |

| Data from PubChemLite, based on theoretical calculations. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. The method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. nih.gov In a typical analysis, the compound is vaporized and carried by an inert gas through a capillary column, where it is separated from any residual solvents, starting materials, or by-products based on differences in boiling points and interactions with the column's stationary phase. jmb.or.kr

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates and detects these ions based on their mass-to-charge (m/z) ratio. nih.gov The resulting mass spectrum serves as a molecular "fingerprint," allowing for unequivocal identification by comparing it to spectral libraries or by analyzing the fragmentation pattern. nih.gov The purity of the sample is determined from the gas chromatogram, where the area of the main peak corresponding to this compound is compared to the total area of all detected peaks. For high-purity reference standards, the assay value is often expected to be ≥99.8% (GC). sigmaaldrich.com While experimental data for this specific compound is not publicly available, predicted collision cross-section (CCS) values and m/z ratios for various adducts provide theoretical data for identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu This table presents theoretical mass-to-charge ratios (m/z) and predicted collision cross-section (CCS) values for various ionic adducts of this compound, which are crucial for its identification in mass spectrometry.

| Adduct Type | Mass-to-Charge (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 185.07094 | 137.8 |

| [M+Na]⁺ | 207.05288 | 148.8 |

| [M-H]⁻ | 183.05638 | 142.3 |

| [M]⁺ | 184.06311 | 134.0 |

| [M+K]⁺ | 223.02682 | 145.2 |

| [M+NH₄]⁺ | 202.09748 | 154.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. openstax.org The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. Each functional group exhibits a signature absorption or set of absorptions within a predictable range of the spectrum. lumenlearning.com

For this compound, the IR spectrum would be expected to display several key absorption bands that confirm the presence of its constituent parts: the nitrile group, the phenyl group, the isoxazole ring, and the methylene bridge. The most prominent and easily identifiable peak would be from the nitrile (C≡N) stretching vibration, which appears as a sharp, medium-intensity band in the 2260-2100 cm⁻¹ region. libretexts.org The aromatic phenyl ring would be evidenced by C-H stretching vibrations above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and several in-ring C=C stretching absorptions in the 1600-1400 cm⁻¹ range. lumenlearning.com The aliphatic C-H stretching of the methylene (-CH₂-) group would appear in the 3000-2850 cm⁻¹ region. lumenlearning.comlibretexts.org The isoxazole ring, being a heteroaromatic system, would also contribute to the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table summarizes the expected vibrational frequencies and their corresponding functional groups for this compound, based on established IR spectroscopy data for organic molecules. openstax.orglumenlearning.compressbooks.pub

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic (Phenyl) | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic (Methylene -CH₂-) | C-H Stretch | 3000 - 2850 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic / Heteroaromatic | C=C and C=N Stretch | 1600 - 1400 | Variable |

| Aromatic (Phenyl) | C-H Out-of-Plane Bend | 900 - 675 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing. ul.ie

To perform the analysis, a suitable single crystal of this compound must first be grown. nih.gov This crystal is then mounted and exposed to a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined. ul.ie The final output is a detailed model of the molecular structure. Although a specific crystal structure for this compound is not publicly documented, the analysis would yield precise data on its solid-state conformation, such as the planarity of the isoxazole ring and the relative orientation of the phenyl substituent.

Table 3: Representative Crystallographic Data Parameters This table illustrates the typical parameters obtained from a single-crystal X-ray diffraction analysis. The values are hypothetical and serve as an example of the data that would define the crystal structure of a compound like this compound. ul.ie

| Parameter | Example Value |

| Chemical Formula | C₁₁H₈N₂O |

| Formula Weight | 184.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.16 |

| b (Å) | 7.147 |

| c (Å) | 19.86 |

| β (°) | 99.77 |

| Volume (ų) | 1561.5 |

| Z (molecules/unit cell) | 8 |

| Density (calculated) (g/cm³) | 1.250 |

| R-factor (%) | 5.4 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule. These methods are particularly informative for compounds containing chromophores, which are parts of a molecule that absorb light, such as the conjugated π-system of the phenylisoxazole core.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a molecule like this compound absorbs a photon of sufficient energy, an electron is promoted from a lower-energy molecular orbital (typically a π orbital in conjugated systems) to a higher-energy anti-bonding orbital (π). The absorption spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance is denoted as λmax. For conjugated aromatic systems, intense bands assigned to π→π transitions are typical. researchgate.net For instance, the absorption spectrum of a related ligand in acetonitrile (B52724) solution shows an intense band at 254 nm, which is characteristic of such intraligand transitions. researchgate.net

Fluorescence spectroscopy involves the excitation of a molecule to a higher electronic state with light, followed by the emission of a photon as the molecule relaxes back to the ground state. The emission always occurs at a longer wavelength (lower energy) than the absorption. The presence of extended conjugation and heteroatoms in molecules like this compound suggests they may exhibit fluorescence. umaine.edu The emission spectrum is a plot of fluorescence intensity versus wavelength.

The Stokes shift is the difference in energy between the position of the absorption maximum (λabs) and the emission maximum (λem). It is typically expressed in nanometers (nm) or wavenumbers (cm⁻¹). This energy difference arises because upon excitation, the molecule often undergoes vibrational relaxation and reorientation of the surrounding solvent cage, losing some energy non-radiatively before fluorescence occurs. A significant Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve detection sensitivity. The magnitude of the Stokes shift provides insight into the differences in geometry and electronic structure between the ground and excited states of the fluorophore.

Table 4: Illustrative Photophysical Data for a Phenylisoxazole Derivative This table provides an example of the kind of photophysical data that would be obtained for this compound in a solvent like acetonitrile. The Stokes Shift is calculated from the absorbance and emission maxima. researchgate.net

| Parameter | Wavelength (nm) | Wavenumber (cm⁻¹) |

| Absorbance Maximum (λabs) | 254 | 39,370 |

| Emission Maximum (λem) | ~350 | ~28,571 |

| Stokes Shift | ~96 | ~10,799 |

Advanced Applications in Chemical Sciences

Molecular Probe Development

The unique arrangement of the phenyl, isoxazole (B147169), and acetonitrile (B52724) groups in (5-Phenylisoxazol-3-yl)acetonitrile provides a versatile template for designing molecules that can interact with biological systems with high specificity. This has led to its exploration in the development of molecular probes for various research and therapeutic purposes.

Development of Enzyme Inhibitors (e.g., Acetylcholinesterase, Cyclooxygenases)

The isoxazole ring is a recognized pharmacophore in the design of enzyme inhibitors. While direct studies on this compound are not extensively detailed, its structural motif is central to compounds designed to target key enzymes like acetylcholinesterase and cyclooxygenases.

Acetylcholinesterase (AChE): The isoxazole nucleus has been incorporated into complex tricyclic structures to create potent and selective AChE inhibitors. For instance, a series of N-benzylpiperidines with novel isoxazole-containing tricycles demonstrated powerful in vitro inhibition of AChE, with IC50 values as low as 0.33 nM. nih.gov One such compound, designated CP-118,954, showed excellent selectivity for AChE over butyrylcholinesterase (BuChE) and was advanced into clinical development for cognitive disorders. nih.gov Similarly, the discovery of potent anti-AChE inhibitors like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) highlights the utility of rigid analogues that can include heterocyclic systems related to the isoxazole scaffold. nih.gov

Cyclooxygenases (COX): The diarylisoxazole scaffold is a prominent feature in several non-steroidal anti-inflammatory drugs (NSAIDs), particularly those with high selectivity for COX-1. nih.govnih.gov X-ray crystallography studies on diarylisoxazoles like mofezolac (B1677391) have elucidated the specific binding determinants within the COX-1 active site. nih.govnih.gov These studies provide a structural basis for designing new selective inhibitors, and the phenylisoxazole core of this compound represents a foundational element for such molecules. nih.gov

Ligands for Biomolecular Targets (e.g., NMDA Receptors, GATA4/NKX2-5 Protein-Protein Interactions, GPR120)

The development of ligands for specific biological receptors and protein interactions is a critical area of drug discovery. The phenylisoxazole structure is instrumental in creating molecules that can modulate these complex targets.

NMDA Receptors: Isoxazole derivatives are known to interact with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. nih.gov The activity of NMDA receptors can regulate the number of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the cell surface. nih.gov While specific research on this compound as an NMDA receptor ligand is limited, the isoxazole core is a recognized component in compounds that target this receptor family. nih.govnih.gov

GATA4/NKX2-5 Protein-Protein Interactions: A significant application of the phenylisoxazole scaffold has been in the development of small molecules that modulate the interaction between the cardiac transcription factors GATA4 and NKX2-5. acs.org This interaction is critical for heart development and hypertrophic responses. researchgate.netacs.org Researchers have identified derivatives of 3-phenylisoxazole (B85705) that can either inhibit or enhance this transcriptional synergy. acs.org

One of the most potent inhibitors identified is a compound referred to as 3i-1000, which has been shown to reduce cardiomyocyte hypertrophic response in vitro and improve cardiac function in animal models of myocardial infarction and hypertension. researchgate.netnih.gov Affinity chromatography and Cellular Thermal Shift Assay (CETSA) experiments provided the first direct evidence that inhibitor 3i-1000 physically binds to the GATA4 protein, thereby disrupting its interaction with NKX2-5. nih.gov

Materials Science and Functional Molecule Development

Fluorophore Development and Photophysical Investigations

Synthetic Utility as Versatile Building Blocks in Complex Molecule Synthesis

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of complex organic molecules. The presence of the acetonitrile group allows for a range of chemical transformations, including hydrolysis, reduction, and alkylation, thereby providing access to a diverse array of functionalized derivatives.

One notable application of this compound is as a precursor in the synthesis of bis-aromatic amides, which have been investigated for their properties as sweet flavor modifiers. In this context, the acetonitrile group can be manipulated to build more elaborate molecular structures that interact with taste receptors. For example, the methylene (B1212753) bridge of the acetonitrile moiety is susceptible to deprotonation by a strong base, such as sodium hydride, to form a carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, to introduce new substituents. A specific example involves the reaction of 2-(5-phenylisoxazol-3-yl)acetonitrile with sodium hydride followed by the addition of methyl iodide, leading to the formation of a methylated derivative google.com.

Furthermore, this compound serves as a key starting material for the preparation of (5-Phenylisoxazol-3-yl)acetic acid. This transformation is achieved through the hydrolysis of the nitrile group, a common reaction in organic synthesis google.com. The resulting carboxylic acid is a valuable building block in its own right, for instance, in the synthesis of ramoplanin (B549286) derivatives which have been studied for their antibacterial activity google.com. The synthesis of this compound itself can be accomplished from (5-phenylisoxazol-3-yl)methyl methanesulfonate (B1217627) by reaction with sodium cyanide in dimethyl sulfoxide (B87167) google.com.

The versatility of this compound as a synthetic intermediate is highlighted in the following table, which summarizes its application in the preparation of more complex molecules.

| Starting Material | Reagents | Product | Application of Product | Reference |

| This compound | 1. NaH, THF 2. CH₃I | 2-(5-Phenylisoxazol-3-yl)propanenitrile | Intermediate for bis-aromatic amides (sweet flavor modifiers) | google.com |

| This compound | Method G (hydrolysis) | (5-Phenylisoxazol-3-yl)acetic acid | Precursor for ramoplanin derivatives (antibacterial) | google.com |

| (5-phenylisoxazol-3-yl)methyl methanesulfonate | NaCN, DMSO | This compound | - | google.com |

These examples underscore the importance of this compound as a versatile building block in medicinal chemistry and materials science, enabling the synthesis of a range of functional molecules with potential biological and commercial applications.

Q & A

Q. What synthetic methodologies are effective for preparing (5-Phenylisoxazol-3-yl)acetonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via acid-catalyzed cyclocondensation of glyoxal with N-heteroaryl-N'-phenylureas in refluxing acetonitrile. Reaction optimization involves adjusting solvent polarity, temperature, and catalyst loading. Monitoring intermediates using TLC or LC-MS ensures reaction progress. For reproducibility, ensure anhydrous conditions and inert atmosphere to prevent side reactions .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

Q. What are the stability considerations for this compound under varying experimental conditions?

Stability tests should assess:

- Thermal degradation : TGA/DSC to determine decomposition temperatures.

- Light sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation.

- Hydrolytic stability : Monitor nitrile group reactivity in aqueous buffers (pH 2–12) using LC-MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Conflicting NMR signals may arise from dynamic processes (e.g., rotational isomerism). Use variable-temperature NMR to identify slow-exchange regimes. Computational methods (DFT) can model equilibrium geometries and predict coupling constants. Cross-validate with X-ray structures to resolve ambiguities .

Q. What experimental designs are recommended for optimizing catalytic reactions involving this compound?

Employ a two-level full factorial design to screen variables (e.g., catalyst loading, temperature, solvent ratio). For example, GC-FID with multivariate optimization can resolve overlapping ethanol/acetonitrile peaks in radiopharmaceutical matrices. Central composite designs refine response surfaces for yield and selectivity .

Q. How does the compound’s solubility profile impact its application in biphasic reaction systems?

While acetonitrile is typically miscible with water, phase separation can be induced via:

- Salt-out extraction (e.g., Na₂SO₄).

- Low-temperature extraction (exploit reduced solubility at <0°C).

- Solvent-induced phase changes (e.g., adding hexane). Validate partitioning coefficients using UV spectrophotometry .

Q. What safety protocols are critical when handling this compound in high-throughput workflows?

Q. How can ecological risks of this compound be assessed for laboratory waste management?

Conduct microtox assays for acute aquatic toxicity (e.g., Daphnia magna LC₅₀). Monitor biodegradability via OECD 301 tests. Classify waste under Hazard Category D (toxic to aquatic life) and dispose via certified facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.